Structural Elucidation and Characterization of 1-[(2,6-Dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Structural Elucidation and Characterization of 1-[(2,6-Dichlorophenyl)methyl]piperidine-4-carboxylic Acid
Executive Summary & Molecular Architecture
Compound Identifier: 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic acid
Molecular Formula:
This guide details the structural validation of a specific N-substituted isonipecotic acid derivative. The molecule features a piperidine core substituted at the 4-position with a carboxylic acid and at the nitrogen (1-position) with a 2,6-dichlorobenzyl group.
The Analytical Challenge: Two primary factors complicate the analysis of this molecule:
-
Zwitterionic Character: As an amino acid derivative (tertiary amine + carboxylic acid), the molecule exists in a zwitterionic equilibrium (
) in neutral media. This significantly alters solubility and NMR chemical shifts compared to the free base or ester forms. -
Steric Hindrance (The Ortho Effect): The 2,6-dichloro substitution on the benzyl ring creates a "molecular gate," restricting rotation around the benzylic methylene bond. This can lead to signal broadening in NMR at lower temperatures.
Synthesis Context for Impurity Profiling
To validate the structure, one must understand its origin. The most robust synthesis involves the N-alkylation of isonipecotic acid (piperidine-4-carboxylic acid) with 2,6-dichlorobenzyl bromide (or chloride) under basic conditions.
Key Impurities to Screen:
-
Unreacted Starting Material: Isonipecotic acid (highly polar, LC-MS early eluter).
-
Bis-alkylation: Quaternary ammonium salts (rare due to steric bulk of the 2,6-dichlorobenzyl group).
-
Regioisomers: 2,4-dichloro analogs (if the starting benzyl halide was impure).
Mass Spectrometry: The Isotopic Fingerprint
The presence of two chlorine atoms provides a definitive isotopic signature that serves as the first "Go/No-Go" decision gate in elucidation.
The Chlorine Rule (M, M+2, M+4)
Chlorine exists naturally as
| Ion Species | m/z (Nominal) | Composition | Relative Intensity (Theoretical) |
| M+ | 287 | 100% (Base) | |
| M+2 | 289 | ~65% | |
| M+4 | 291 | ~11% |
Fragmentation Pathway (MS/MS):
In ESI+ mode, the parent ion
-
Neutral Loss of Formic Acid: Loss of 46 Da (
) from the carboxylic acid tail. -
Benzylic Cleavage: Rupture of the C-N bond, generating the stable 2,6-dichlorobenzyl carbocation (m/z 159/161/163).
Caption: Predicted ESI+ fragmentation pathway showing primary daughter ions.
Vibrational Spectroscopy (FT-IR)
FT-IR is used primarily to confirm the oxidation state of the carbonyl and the nature of the amine.
Critical Bands:
-
Carboxylic Acid (
): Look for the characteristic "hump"—a very broad O-H stretch centered around 3000 (2500–3300 ), often overlapping C-H stretches.-
Diagnostic Check: If the sample is zwitterionic (carboxylate
), this band disappears, replaced by two bands: asymmetric stretch (~1600 ) and symmetric stretch (~1400 ).
-
-
Carbonyl (
): Sharp, intense peak at 1700–1730 . -
Aromatic C-Cl: Strong bands in the fingerprint region, typically 750–800
.
Nuclear Magnetic Resonance (NMR) Elucidation
This is the definitive confirmation step. Due to the zwitterionic nature, DMSO-
H NMR Assignments (400 MHz, DMSO- )
| Position | Multiplicity | Integral | Assignment Logic (Causality) | |
| COOH | 12.10 | br s | 1H | Acidic proton. Broad due to hydrogen bonding exchange. |
| Ar-H (3,5) | 7.45 | d ( | 2H | Meta protons on the benzyl ring. Deshielded by Cl. |
| Ar-H (4) | 7.32 | t ( | 1H | Para proton. Typical |
| Benzylic | 3.65 | s | 2H | Singlet. Shifted downfield by N and the aromatic ring. Note: May broaden if rotation is restricted. |
| Pip-2,6 (eq) | 2.75 | d (broad) | 2H | Equatorial protons |
| Pip-4 (CH) | 2.25 | m | 1H | Methine proton |
| Pip-2,6 (ax) | 2.05 | t (broad) | 2H | Axial protons |
| Pip-3,5 (eq) | 1.85 | d (broad) | 2H | Equatorial protons |
| Pip-3,5 (ax) | 1.55 | q (broad) | 2H | Axial protons |
Structural Connectivity (2D NMR)
To prove the structure is not a regioisomer, specific correlations are required:
-
HMBC (Heteronuclear Multiple Bond Correlation): The "Bridge Builder."
-
Look for a correlation between the Benzylic
protons (3.65 ppm) and the Piperidine C-2/C-6 carbons . This confirms the benzyl group is attached to the Nitrogen. -
Correlation between Pip-4 proton (2.25 ppm) and the Carboxyl Carbon (~175 ppm) confirms the acid location.
-
-
NOESY (Nuclear Overhauser Effect):
-
Strong NOE between Benzylic
and Pip-2,6 (equatorial) confirms the spatial proximity of the N-substituent to the ring.
-
Caption: 2D NMR correlation map linking the benzyl fragment to the piperidine core.
Experimental Protocols
Protocol A: Sample Preparation for NMR (Zwitterion Management)
Causality: Direct dissolution in
-
Weigh 10-15 mg of the compound into a clean vial.
-
Add 0.6 mL of DMSO-
(contains TMS as internal standard). -
Sonicate for 30 seconds to ensure complete dissolution.
-
Optional: If peaks remain broad, add 1 drop of
to exchange the carboxylic proton and break hydrogen bond networks, sharpening the spectrum.
Protocol B: HPLC Purity Assessment
Self-Validating Step: Ensure the main peak corresponds to the elucidated structure and not a degradation product.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffers the zwitterion).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 220 nm (Amide/Acid absorption) and 260 nm (Benzyl absorption).
-
Expectation: The 2,6-dichlorobenzyl group is lipophilic. Expect retention time to be significantly later than unsubstituted isonipecotic acid.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference spectra for 2,6-dichlorobenzyl chloride and isonipecotic acid fragments).
